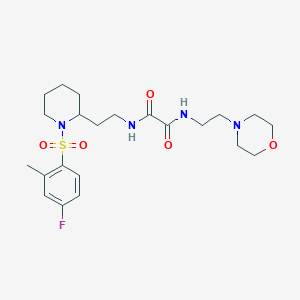
N1-(2-(1-((4-fluoro-2-metilfenil)sulfonil)piperidin-2-il)etil)-N2-(2-morfolinoetil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H33FN4O5S and its molecular weight is 484.59. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
a. Orientación a trastornos neurológicos: Los compuestos fluorados pueden modular la unión al receptor y mejorar la farmacocinética. Los investigadores pueden investigar los efectos de este compuesto en los receptores de neurotransmisores, los canales iónicos o las enzimas involucradas en enfermedades neurológicas como el Alzheimer, el Parkinson o la epilepsia.
b. Agentes antiinflamatorios: El grupo sulfonilo en este compuesto sugiere posibles propiedades antiinflamatorias. La investigación de sus efectos en las vías inflamatorias (por ejemplo, NF-κB) podría conducir a nuevos fármacos antiinflamatorios.
c. Agentes anticancerígenos: La sustitución de flúor puede mejorar la estabilidad y biodisponibilidad del fármaco. Los investigadores podrían explorar la citotoxicidad de este compuesto contra líneas celulares cancerosas o su potencial como terapia dirigida.
Agroquímicos
La sustitución de flúor en agroquímicos puede mejorar su eficacia y seguridad ambiental. Considere estas aplicaciones:
a. Pesticidas y herbicidas: Los investigadores pueden explorar los efectos de este compuesto en plagas, malezas o patógenos de las plantas. Los agroquímicos fluorados a menudo presentan una mejor biodisponibilidad y un menor impacto ambiental.
b. Reguladores del crecimiento vegetal: Los compuestos que contienen flúor pueden influir en el crecimiento y desarrollo de las plantas. Investigar si este compuesto afecta las vías hormonales de las plantas podría conducir a nuevos reguladores del crecimiento vegetal.
En resumen, “N1-(2-(1-((4-fluoro-2-metilfenil)sulfonil)piperidin-2-il)etil)-N2-(2-morfolinoetil)oxalamida” es prometedor en química medicinal, radioquímica e investigación agroquímica. Su estructura única invita a una mayor investigación en diversos campos. 🌟
Actividad Biológica
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H27FN4O4S
- Molecular Weight : 462.54 g/mol
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 7
- LogP (XlogP) : 2.3
The biological activity of N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to engage in hydrophobic interactions and form hydrogen bonds with amino acid residues, which can modulate the activity of various biological pathways.
Pharmacological Potential
Research indicates that this compound may exhibit pharmacological properties relevant to neurological disorders. Its design incorporates features that could influence neurotransmitter systems or receptor activities, making it a candidate for drug development targeting conditions such as anxiety or depression.
Case Studies and Research Findings
- Neurological Studies :
- Enzyme Interaction :
-
Material Science Applications :
- Beyond biological applications, N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has been studied for its potential use in materials science, particularly in creating advanced materials with unique electronic properties due to its structural characteristics .
Comparative Analysis
The following table summarizes key characteristics and comparisons with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Similar piperidine structure |
| N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 g/mol | Contains an ethyl group |
| N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | 480.54 g/mol | Features a cyclopentyl group |
Propiedades
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33FN4O5S/c1-17-16-18(23)5-6-20(17)33(30,31)27-10-3-2-4-19(27)7-8-24-21(28)22(29)25-9-11-26-12-14-32-15-13-26/h5-6,16,19H,2-4,7-15H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCXUFDYXAKJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33FN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














